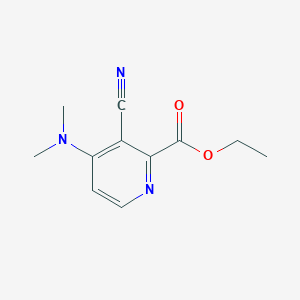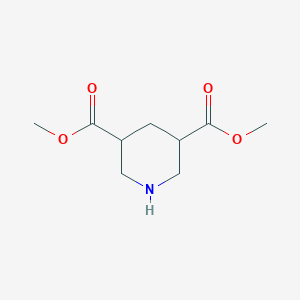
Dimethyl piperidine-3,5-dicarboxylate
概要
説明
Dimethyl piperidine-3,5-dicarboxylate is a chemical compound that is used in organic synthesis . It is also known as 3,5-Dimethylpiperidine , which is a precursor to tibric acid . The compound is typically prepared by hydrogenation of 3,5-dimethylpyridine .
Synthesis Analysis
The synthesis of Dimethyl piperidine-3,5-dicarboxylate involves reactions of pyridine-3,5-dicarboxylic acid (PDCH2), bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+) and various template molecules . The apparent activation energy of the synthesis reaction is 69.27 kJ mol−1, and the apparent reaction heat is –74.46 kJ mol−1 .Molecular Structure Analysis
The molecular structure of Dimethyl piperidine-3,5-dicarboxylate can be found in various databases . The pyridyl rings twist about the central C–C bond with dihedral angles of 7.6–15.6°, substantially reduced from 1, while the carboxylate group and pyridyl ring planes are nearly coplanar with one another (dihedral angles ≈ 0–10°) .Chemical Reactions Analysis
The chemical reactions of Dimethyl piperidine-3,5-dicarboxylate involve the use of amino alcohol/polyol templates on the formation of new compounds . The thermal decomposition reaction of Dimethyl piperidine-3,5-dicarboxylate has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl piperidine-3,5-dicarboxylate include a density of 1.2±0.1 g/cm3, a boiling point of 267.6±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .科学的研究の応用
Synthesis of Alkaloid Intermediates
Dimethyl piperidine-3,5-dicarboxylate has been used in the synthesis of alkaloid intermediates. A study by Danieli, Lesma, Passarella, and Silvani (1997) demonstrates an expedient synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate, providing a reliable procedure for preparing this intermediate from readily available materials. This synthesis plays a crucial role in the development of [sgrave]-symmetry intermediates for alkaloid synthesis (Danieli et al., 1997).
Enzymatic Hydrolysis in Asymmetric Synthesis
In another application, dimethyl meso-piperidine-3,5-dicarboxylates underwent stereoselective enzymatic hydrolysis using various enzymes, as described by Danieli et al. (1996). This process is significant in the desymmetrization of dimethyl meso-piperidines, contributing to the production of half-esters with determined enantioselectivities and absolute configurations (Danieli et al., 1996).
Chemoenzymatic Synthesis
Liang, Lohse, and Bols (2000) explored the chemoenzymatic synthesis of optically pure isogalactofagomine from achiral starting materials, including dimethyl 4-hydroxypyridine-3,5-dicarboxylate. This process involved key steps like lipase M catalyzed hydrolysis for asymmetric monoacid formation, showcasing the versatility of dimethyl piperidine-3,5-dicarboxylate in chemoenzymatic syntheses (Liang et al., 2000).
Preparation of Betalaine Pigment Synthons
Hermann and Dreiding (1976) researched the preparation of derivatives related to chelidamic acid, crucial as synthons for betalaine pigments. They found effective methods involving the catalytic hydrogenation of chclidamic acid and subsequent esterification with methanol, producing dimethyl esters of piperidine-dicarboxylic acid, highlighting another application of dimethyl piperidine-3,5-dicarboxylate in pigment synthesis (Hermann & Dreiding, 1976).
Analysis in Spectroscopy and Antibacterial Studies
In a study conducted by VeeramaliniJ and Baskar (2017), N-hydroxy-3,5-dimethyl-2,6-bis(p-methylphenyl)piperidin-4-one, a derivative of dimethyl piperidine, was synthesized and subjected to cyclic voltametric studies. The compound demonstrated high inhibition of Salmonella typii, indicating potential applications in antibacterial research and the importance of spectroscopic analysis in understanding these compounds (VeeramaliniJ & Baskar, 2017).
Safety And Hazards
将来の方向性
The future directions for Dimethyl piperidine-3,5-dicarboxylate include its use in the synthesis of new metal–organic frameworks and as an active electrode material for battery-supercapacitor hybrid energy storage devices . These applications stand at the forefront of energy technology, ready to power a brighter future for upcoming generations .
特性
IUPAC Name |
dimethyl piperidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEXRJBHOCBGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl piperidine-3,5-dicarboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
amine](/img/structure/B1391766.png)
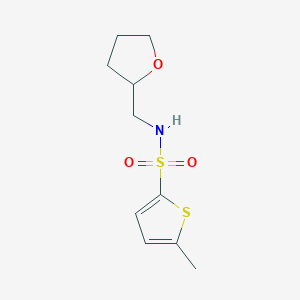
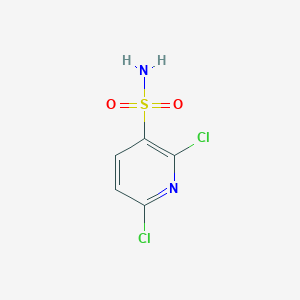
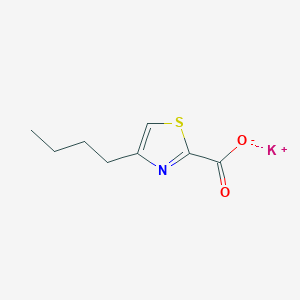
![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)
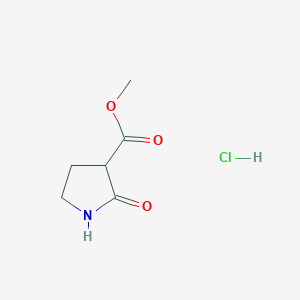
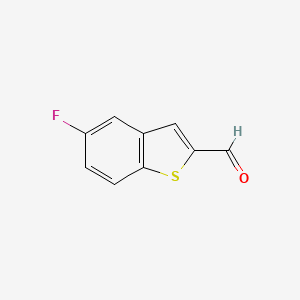
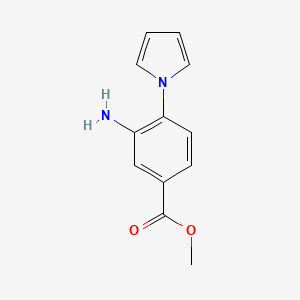
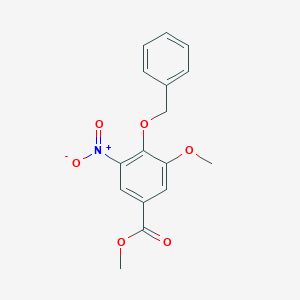
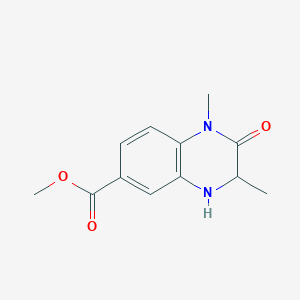
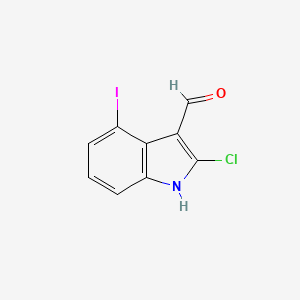
![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanol](/img/structure/B1391783.png)
